2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
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Overview
Description
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide is a chemical compound with the molecular formula C15H9ClN2O4 and a molecular weight of 316.70 g/mol . This compound is characterized by the presence of furan rings, a cyano group, and a chloroacetamide moiety, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
The synthesis of 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Chlorination and acetamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan rings and cyano group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide include:
2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide: This compound has methoxy groups instead of furan rings, which can affect its reactivity and biological activity.
2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide: The presence of thiophene rings instead of furan rings can influence the compound’s electronic properties and interactions with biological targets.
2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide: This compound has a different ring structure, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of furan rings, cyano group, and chloroacetamide moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZEDDJEQERHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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